molecular formula C27H19ClN2O2S B7713331 (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7713331
M. Wt: 471.0 g/mol
InChI Key: KTRQKWBBDKSVNT-HZHRSRAPSA-N
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Description

The compound “(4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one” is a complex organic molecule that features a quinoline core, a chlorophenyl group, and an oxazolone ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

(4E)-4-[[2-(4-chlorophenyl)sulfanyl-8-methylquinolin-3-yl]methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19ClN2O2S/c1-16-6-8-18(9-7-16)25-29-23(27(31)32-25)15-20-14-19-5-3-4-17(2)24(19)30-26(20)33-22-12-10-21(28)11-13-22/h3-15H,1-2H3/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRQKWBBDKSVNT-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC3=CC4=CC=CC(=C4N=C3SC5=CC=C(C=C5)Cl)C)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=N/C(=C/C3=CC4=CC=CC(=C4N=C3SC5=CC=C(C=C5)Cl)C)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the quinoline core, the introduction of the chlorophenyl group, and the construction of the oxazolone ring. Typical synthetic routes might include:

    Formation of the Quinoline Core: This can be achieved through various methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Chlorophenyl Group: This step might involve nucleophilic substitution reactions where a chlorophenyl thiol is introduced to the quinoline core.

    Construction of the Oxazolone Ring: This can be synthesized through cyclization reactions involving appropriate precursors like amino acids or their derivatives.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the quinoline ring.

    Reduction: Reduction reactions might target the oxazolone ring or the quinoline core.

    Substitution: Various substitution reactions can occur, especially at the chlorophenyl group or the quinoline ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, such compounds might be investigated for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinal chemistry applications could include the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding domain. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression pathways.

Comparison with Similar Compounds

Similar Compounds

    (4E)-4-({2-[(4-Chlorophenyl)sulfanyl]-8-methylquinolin-3-YL}methylidene)-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one: Similar compounds might include other quinoline derivatives, oxazolone derivatives, or compounds with chlorophenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Compared to other similar compounds, it might exhibit different pharmacokinetic properties, binding affinities, or biological effects.

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